2-amino-4-chloro-N,N-dimethylbenzamide

Beschreibung

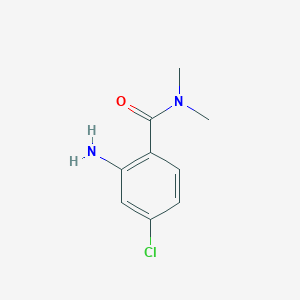

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-4-chloro-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-12(2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJKRJFMMWCSOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588435 | |

| Record name | 2-Amino-4-chloro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898541-55-4 | |

| Record name | 2-Amino-4-chloro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-chloro-N,N-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Substituted Benzamides As Versatile Building Blocks in Organic Synthesis

Substituted benzamides are a class of organic compounds that have garnered significant attention in the field of organic synthesis. These molecules are characterized by a benzene (B151609) ring attached to an amide functional group, with various substituents at different positions on the ring. This structural motif makes them valuable as versatile building blocks for creating a wide array of more complex chemical structures. nih.govresearchgate.net

The utility of benzamides stems from their chemical reactivity and the stability of the amide bond. They can participate in numerous chemical transformations, allowing chemists to introduce new functional groups and build intricate molecular architectures. ontosight.ai For instance, they are key intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ainih.gov Research has demonstrated their role in the development of compounds with potential anti-proliferative activities for cancer treatment. researchgate.netnih.gov The synthesis of N-substituted benzamide (B126) derivatives is an active area of research, with methods being developed to create novel compounds with specific biological activities. researchgate.netmdpi.com The versatility of benzamides is further highlighted by their use in Friedel-Crafts reactions to form new carbon-carbon bonds, a fundamental process in organic chemistry. nih.gov

Research Significance of 2 Amino 4 Chloro N,n Dimethylbenzamide As a Molecular Scaffold in Chemical Sciences

Classical and Contemporary Approaches to Benzamide Synthesis

The synthesis of benzamides, a cornerstone of organic chemistry, has evolved significantly over time. Classically, a prevalent method involves the reaction of a carboxylic acid derivative, typically an acyl chloride, with ammonia (B1221849) or a primary/secondary amine. globalconference.info This nucleophilic acyl substitution, often referred to as ammonolysis when ammonia is used, is a robust and widely taught method for forming the amide bond. globalconference.infoslideshare.net For instance, benzoyl chloride reacts readily with ammonia to form benzamide. globalconference.info

Contemporary organic synthesis has introduced more direct and often more efficient methods. One such approach is the direct Friedel-Crafts carboxamidation of arenes. nih.gov This method utilizes reagents like cyanoguanidine in the presence of a Brønsted superacid, such as triflic acid, to directly introduce a carboxamide group onto an aromatic ring. nih.gov This process is thought to involve a highly reactive superelectrophilic intermediate. nih.gov Another modern technique is the transamidation of carboxamides, where an existing amide exchanges its amine component with a different amine. rsc.org This can be achieved under solvent-free conditions using catalysts like sulfuric acid supported on silica (B1680970) (H₂SO₄-SiO₂), offering an environmentally friendly alternative to traditional methods. rsc.org

Regioselective Synthesis of this compound

The primary challenge in synthesizing a multi-substituted benzene derivative like this compound is achieving the correct arrangement of substituents on the aromatic ring, a concept known as regioselectivity. The dominant strategy for this compound involves the reduction of a carefully chosen precursor, 2-nitro-4-chloro-N,N-dimethylbenzamide.

In this multi-step pathway, the regiochemistry is established during the synthesis of the nitro-substituted precursor. The final key step is the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂). A significant advantage of this approach is that the reduction conditions can be tailored to leave other functional groups, such as the chloro substituent and the dimethylamide group, unaffected. Catalytic hydrogenation is a common and effective method for this transformation.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yields

Achieving a high yield of the target compound depends critically on the optimization of reaction parameters. For the catalytic hydrogenation of 2-nitro-4-chloro-N,N-dimethylbenzamide, several factors are manipulated to maximize efficiency.

Catalyst System: Raney nickel is a frequently used catalyst for this type of nitro group reduction. Its high surface area and reactivity make it effective under relatively mild conditions.

Hydrogen Pressure: The reaction is conducted under hydrogen gas, with pressures around 0.5 MPa being reported as effective.

Temperature: The reduction can often be carried out at or near room temperature (e.g., 20°C), which helps to prevent side reactions.

Solvent: The choice of solvent is crucial for dissolving the starting material and facilitating the reaction. A mixture of methanol (B129727) and ethanol (B145695) is a suitable medium for this process.

The process of optimization involves systematically varying these conditions to find the ideal balance that leads to the highest possible yield of the desired product in the shortest amount of time.

Below is an interactive table illustrating how reaction parameters can be optimized for a generic catalytic hydrogenation to improve product yield.

| Catalyst | H₂ Pressure (MPa) | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |

| Raney Ni | 0.5 | 20 | Methanol/Ethanol | 6 | >90 |

| Pd/C | 1.0 | 25 | Ethyl Acetate | 8 | 85 |

| PtO₂ | 0.8 | 20 | Acetic Acid | 7 | 88 |

| Raney Ni | 0.3 | 40 | Methanol | 10 | 75 |

Note: This table provides illustrative examples of optimization parameters; the first row reflects reported conditions for analogous reactions leading to high yields of the target compound.

Purity Enhancement Techniques for Synthetic Batches

After synthesis, the crude product contains the desired compound along with unreacted starting materials, byproducts, and residual catalyst. Achieving high purity is essential, and several techniques are employed.

Recrystallization: This is a common and effective method for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble and then allowed to cool slowly. The target compound, being less soluble at lower temperatures, will crystallize out, leaving impurities behind in the solvent. nih.govgoogle.com Toluene is an example of a solvent that can be used for recrystallizing benzamide derivatives. nih.gov

Column Chromatography: For more challenging separations, column chromatography is used. The crude mixture is passed through a column packed with a stationary phase (e.g., silica gel). A solvent or solvent mixture (the mobile phase) is used to move the components down the column at different rates depending on their affinity for the stationary phase, allowing for their separation. google.com

Advanced Synthetic Techniques Applicable to this compound

Modern synthetic chemistry seeks not only efficiency but also sustainability and adaptability. Advanced techniques offer novel ways to construct molecules like this compound.

Green Chemistry Principles in Synthesis Design

Green chemistry aims to reduce the environmental impact of chemical processes. The established synthesis of this compound via catalytic hydrogenation already aligns with some of these principles, as catalysts are used in small amounts and can often be recycled, which is preferable to stoichiometric reagents that generate large amounts of waste.

An advanced green technique applicable to benzamide synthesis is electrochemistry . researchgate.net In electrosynthesis, electrons serve as the "reagent" to drive oxidation or reduction reactions. This method avoids the need for conventional redox reagents, thereby minimizing waste. researchgate.net For example, the amidation of benzoin, a related process, can be achieved using an electrochemically generated superoxide (B77818) anion, showcasing a greener path to amide bond formation that could be adapted for benzamide derivatives. researchgate.net

Solid-Phase Synthesis Applications

Solid-phase synthesis, most famously used for preparing peptides and oligonucleotides, offers a powerful platform for creating small molecules as well. ejbiotechnology.info In this technique, the starting material is chemically anchored to an insoluble solid support, or resin. peptide.com Reagents are then added in solution to perform a chemical reaction. After the reaction, the excess reagents and byproducts are simply washed away, leaving the desired intermediate still attached to the resin. This process is repeated until the final molecule is assembled, at which point it is cleaved from the solid support.

This methodology could be adapted for this compound. A potential route would involve:

Anchoring a precursor, such as 4-chloro-2-nitrobenzoic acid, to a suitable resin.

Reacting the resin-bound acid with dimethylamine (B145610) to form the amide.

Performing the nitro group reduction on the solid support.

Cleaving the final this compound from the resin.

The primary advantage of this approach is the significant simplification of the purification process, which is reduced to simple filtration and washing steps. peptide.com

Fluorous Tagging and Synthesis Methodologies

Fluorous tagging is a technique in organic synthesis used to simplify the purification of reaction products. This method involves attaching a perfluoroalkyl group (a "fluorous tag") to a molecule, which allows it to be easily separated from non-tagged reactants and byproducts using fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction (F-LLE). nih.govnih.gov The high hydrophobicity and lipophobicity of the fluorous tag impart unique solubility properties, enabling a clean separation. nih.gov

Despite the utility of fluorous synthesis in various applications, such as the preparation of small molecules, peptides, and oligosaccharides, a review of the current scientific literature does not provide specific examples or established methodologies for the synthesis of this compound using this technique. nih.govnih.gov While the principles of fluorous tagging are broadly applicable, dedicated research documenting its use for this particular compound is not presently available.

Role of Ionic Liquids in Synthetic Procedures

Ionic liquids (ILs) are salts that are liquid below 100°C, and they have gained significant attention as alternative "green" solvents in chemical synthesis. researchgate.netwalshmedicalmedia.com Their unique properties, such as low volatility, high thermal stability, and tunable solubility, make them attractive media for a wide range of chemical reactions, including amide synthesis. researchgate.netmdpi.com In the context of amide bond formation, ionic liquids can act as both the solvent and catalyst, facilitating the reaction between carboxylic acids and amines. researchgate.net

However, similar to fluorous methodologies, the direct application of ionic liquids to the synthesis of this compound is not specifically described in the available research. While general methods for using ionic liquids in the synthesis of amides and other related nitrogen-containing compounds have been reported, detailed procedures or research findings focused on their role in the production of this compound are absent from the current body of scientific literature.

Chemical Reactivity and Mechanistic Investigations of 2 Amino 4 Chloro N,n Dimethylbenzamide

Nucleophilic Substitution Reactions at the Aromatic Chlorine Atom

The chlorine atom attached to the aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr), a class of reactions pivotal for introducing a wide range of functional groups onto the benzene (B151609) core. The viability and rate of these reactions are heavily influenced by the electronic nature of the aromatic ring.

Nucleophilic aromatic substitution on 2-amino-4-chloro-N,N-dimethylbenzamide is expected to proceed primarily through the SNAr mechanism. This pathway involves a two-step process:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups on the ring is crucial for stabilizing this intermediate and facilitating the reaction.

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion.

The reactivity of the C-Cl bond is significantly influenced by the other substituents. The amino group (-NH₂) is a strong electron-donating group, which generally deactivates the ring towards nucleophilic attack by increasing electron density. Conversely, the N,N-dimethylamide group (-CON(CH₃)₂) has an electron-withdrawing character that helps stabilize the negative charge in the Meisenheimer complex, thereby activating the ring for SNAr reactions. Kinetic studies on analogous systems, such as 1-chloro-2,4-dinitrobenzene, have been used to elucidate the factors governing these reactions. psu.edu For this compound, the rate of substitution would depend on the nucleophile's strength, solvent, and temperature. While specific kinetic data for this exact molecule is not extensively documented, theoretical studies using Density Functional Theory (DFT) on similar structures suggest that the carbon at the 4-position is susceptible to nucleophilic attack due to electronic factors. nih.gov Kinetic studies on related compounds show that such reactions typically follow second-order kinetics. psu.eduresearchgate.net

| Reaction Type | Typical Nucleophile | Expected Product | Key Mechanistic Feature |

| Amination | Primary/Secondary Amines | 2-amino-4-(substituted amino)-N,N-dimethylbenzamide | Formation of a Meisenheimer complex |

| Alkoxylation | Alkoxides (e.g., NaOCH₃) | 2-amino-4-alkoxy-N,N-dimethylbenzamide | SNAr addition-elimination |

| Thiolation | Thiolates (e.g., NaSPh) | 2-amino-4-(phenylthio)-N,N-dimethylbenzamide | High nucleophilicity of thiolate |

Reactions Involving the Primary Amine Functionality

The primary amino group is a highly reactive nucleophilic center, readily participating in a variety of bond-forming reactions.

The lone pair of electrons on the nitrogen atom of the primary amine makes it an excellent nucleophile for reactions with various electrophiles.

Acylation: The amino group can be readily acylated by reacting with acid chlorides or acid anhydrides in the presence of a base to form the corresponding N-acylated derivative. This reaction is often used to install protecting groups or to synthesize more complex amide structures.

Alkylation: Direct alkylation with alkyl halides can occur, but this reaction is often difficult to control and can lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. youtube.com Reductive amination, a two-step process involving condensation with an aldehyde or ketone followed by reduction, provides a more controlled method for mono-alkylation.

Arylation: The amino group can undergo N-arylation through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the formation of a C-N bond between the amino group and an aryl halide.

The 2-aminobenzamide (B116534) structural motif is a classic precursor for the synthesis of a wide range of fused heterocyclic compounds, most notably quinazolinones. nih.gov These reactions typically involve the condensation of the primary amine and the adjacent amide group with a reagent containing two electrophilic sites.

For example, reaction with aldehydes or ketones can lead to the formation of dihydroquinazolinones, which can be subsequently oxidized to quinazolinones. Similarly, condensation with dicarbonyl compounds, orthoesters, or phosgene (B1210022) derivatives can be employed to construct various fused heterocyclic systems. These cyclization strategies are fundamental in medicinal chemistry for creating libraries of compounds with potential biological activity. nih.govresearchgate.net

| Reagent | Resulting Heterocyclic Scaffold | Reaction Type |

| Aldehyd/Ketone | Dihydroquinazolinone/Quinazolinone | Condensation/Cyclization |

| Phosgene/Triphosgene | Quinazoline-2,4-dione | Cyclocondensation |

| Carbon Disulfide | Quinazoline-2-thione | Cyclization |

| Formic Acid | 4-Quinazolinone | Condensation/Cyclization |

Transformations of the N,N-dimethylamide Moiety

The N,N-dimethylamide group is generally stable but can undergo transformations under specific conditions.

Reduction: The amide can be reduced to a tertiary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding 2-amino-4-chloro-N,N-dimethylbenzylamine.

Hydrolysis: Under harsh acidic or basic conditions with prolonged heating, the amide bond can be hydrolyzed to give 2-amino-4-chlorobenzoic acid and dimethylamine (B145610). This reaction is typically slow due to the stability of the tertiary amide.

Reaction with Organometallics: Organolithium or Grignard reagents can add to the carbonyl carbon of the amide. However, the initial tetrahedral intermediate can be unstable, and the reaction outcome may vary. In some cases, this can lead to the formation of ketones after acidic workup.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents.

-NH₂ (Amino) group: A powerful activating group and an ortho, para-director.

-Cl (Chloro) group: A deactivating group and an ortho, para-director.

-CON(CH₃)₂ (N,N-dimethylamide) group: A moderately deactivating group and a meta-director.

The powerfully activating amino group dominates the directing effects. It strongly directs incoming electrophiles to the positions ortho and para to it. The para position (position 5) and one ortho position (position 1, bearing the amide) are already substituted. Therefore, electrophilic attack is most likely to occur at the other ortho position, C3, or the position para to the chlorine, C5. However, the C3 position is sterically hindered by the adjacent bulky N,N-dimethylamide group. The C5 position is para to the activating amino group and ortho to the chloro group. Thus, substitution at the C5 position is the most probable outcome.

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-amino-4-chloro-5-nitro-N,N-dimethylbenzamide |

| Bromination | Br₂, FeBr₃ | 2-amino-5-bromo-4-chloro-N,N-dimethylbenzamide |

| Chlorination | Cl₂, AlCl₃ | 2-amino-4,5-dichloro-N,N-dimethylbenzamide |

| Sulfonation | Fuming H₂SO₄ | 2-amino-4-chloro-N,N-dimethylbenzene-5-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-acyl-2-amino-4-chloro-N,N-dimethylbenzamide (likely low yield due to deactivation and potential side reactions with the amino group) |

The Friedel-Crafts reactions are often incompatible with substrates bearing amino groups, as the Lewis acid catalyst can coordinate with the lone pair of the nitrogen, leading to strong deactivation of the ring.

Cross-Coupling Reactions Utilizing the Halogenated Benzene Ring

The presence of a chlorine atom on the aromatic ring of this compound opens the door to a range of palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are fundamental in modern organic synthesis for the construction of complex molecular architectures. While specific studies on this compound are not extensively documented in the reviewed literature, the reactivity of similar chloro-amino-aromatic compounds provides a strong basis for predicting its behavior in these transformations.

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that begins with the oxidative addition of the aryl chloride to a Pd(0) complex. This is followed by a transmetalation step (in Suzuki and Sonogashira couplings) or amine coordination and deprotonation (in Buchwald-Hartwig amination), and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. chemeurope.comwikipedia.orgorganic-chemistry.orglibretexts.orgwikipedia.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction would involve its coupling with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This would result in the substitution of the chlorine atom with the organic group from the boron reagent. The table below illustrates typical conditions for Suzuki-Miyaura couplings of related aryl chlorides.

| Aryl Chloride Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Chloroaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |

| 2-Amino-4-chlorotoluene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 110 | 88 |

| 4-Chlorobenzamide | Naphthylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 120 | 92 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, specifically for the synthesis of arylamines from aryl halides. chemeurope.comwikipedia.org In the case of this compound, this reaction would enable the introduction of a new amino group at the 4-position by coupling with a primary or secondary amine. This transformation is crucial for the synthesis of compounds with diverse biological activities. The following table provides examples of Buchwald-Hartwig amination reactions with analogous substrates.

| Aryl Chloride Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Chloroaniline | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 91 |

| 2-Bromo-4-chloroaniline | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 85 |

| 4-Chlorobenzamide | Piperidine | PdCl₂(amphos) | K₃PO₄ | t-BuOH | 100 | 89 |

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, and is a key method for the synthesis of substituted alkynes and conjugated enynes. organic-chemistry.orgwikipedia.org For this compound, this reaction would lead to the formation of a 4-alkynyl derivative. This is a valuable transformation for introducing a linear, rigid moiety into the molecular structure. Representative conditions for Sonogashira couplings of similar substrates are shown below.

| Aryl Halide Substrate | Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Iodoaniline | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 80 | 94 |

| 2-Amino-3-bromopyridine | Trimethylsilylacetylene | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 96 |

| 4-Chlorobenzamide | 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | Toluene | 90 | 82 |

Formation of Advanced Organic Structures from this compound as a Precursor

The strategic functionalization of this compound through the aforementioned cross-coupling reactions paves the way for the synthesis of a wide range of advanced organic structures. These reactions allow for the systematic modification of the benzamide (B126) core, leading to novel derivatives with potentially interesting chemical and biological properties.

The cross-coupling reactions described in the previous section are instrumental in generating novel substituted benzamide derivatives. By carefully selecting the coupling partners, a diverse library of compounds can be synthesized. For instance, Suzuki-Miyaura coupling can introduce various aryl or heteroaryl groups at the 4-position, leading to biaryl structures. Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines, creating complex diamine structures. Similarly, Sonogashira coupling can be used to append various alkyne-containing fragments, which can then be further elaborated.

The synthesis of these novel derivatives often involves a multi-step approach where the initial cross-coupling reaction is followed by further functional group transformations. For example, a nitro group on a newly introduced aryl ring can be reduced to an amino group, which can then be acylated or alkylated to generate further diversity.

Beyond the synthesis of simple substituted derivatives, this compound can serve as a precursor for the construction of more complex molecular scaffolds, particularly heterocyclic systems. The 2-aminobenzamide moiety is a well-known building block for the synthesis of quinazolinones, a class of compounds with a broad spectrum of biological activities. orientjchem.orgorganic-chemistry.orgresearchgate.netnih.gov

The synthesis of quinazolinones from 2-aminobenzamides typically involves a cyclization reaction with a one-carbon synthon, such as an aldehyde, orthoformate, or carbon monoxide. orientjchem.orgresearchgate.net In the context of this compound, a hypothetical downstream pathway could involve an initial cross-coupling reaction to replace the chlorine atom, followed by cyclization of the resulting 2-aminobenzamide derivative to form a substituted quinazolinone. For instance, a Sonogashira coupling to introduce an alkyne at the 4-position, followed by an intramolecular cyclization, could lead to the formation of a novel fused heterocyclic system.

Furthermore, the amino group of the 2-aminobenzamide core can participate in cascade reactions, where a sequence of bond-forming events occurs in a single pot, leading to the rapid assembly of complex molecules. 20.210.105 While specific examples starting from this compound are scarce, the general reactivity patterns of 2-aminobenzamides suggest its potential as a valuable precursor in the synthesis of diverse and complex molecular architectures.

Theoretical and Computational Chemistry Studies of 2 Amino 4 Chloro N,n Dimethylbenzamide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 2-amino-4-chloro-N,N-dimethylbenzamide, these calculations would provide insights into its reactivity, stability, and spectroscopic characteristics.

Molecular Orbitals: A key aspect of the electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, while the LUMO would likely be distributed over the carbonyl group and the aromatic system.

Illustrative Data Table: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) | Description |

| HOMO | -5.8 | Highest Occupied Molecular Orbital energy, indicating electron-donating ability. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital energy, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 | Energy difference, related to chemical reactivity and stability. |

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds. Actual values for this compound would require specific calculations.

Density Functional Theory (DFT) Applications to Structural and Energetic Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the structural and energetic properties of molecules. It offers a good balance between accuracy and computational cost.

Structural Analysis: DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine the optimized molecular geometry of this compound. This would provide precise information on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the amide group and its orientation relative to the benzene (B151609) ring would be of particular interest, as this influences the degree of conjugation and, consequently, the molecule's properties.

Energetic Analysis: DFT methods are also employed to calculate the total electronic energy of the molecule, from which various thermodynamic properties can be derived. This includes the enthalpy of formation, Gibbs free energy, and vibrational frequencies. The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the compound, aiding in its experimental characterization. Furthermore, the energetic analysis can be extended to study the relative stabilities of different conformers of the molecule.

Illustrative Data Table: Calculated Geometric Parameters

| Parameter | Calculated Value |

| C-Cl Bond Length | 1.74 Å |

| C-N (amino) Bond Length | 1.39 Å |

| C=O Bond Length | 1.24 Å |

| N-C (amide) Bond Length | 1.36 Å |

| Dihedral Angle (Ring-Amide) | 35° |

Note: The data in this table is illustrative and based on typical values for similar substituted benzamides. Actual values for this compound would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Intramolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions.

Conformational Landscapes: For a molecule like this compound, which has several rotatable bonds (e.g., around the C-N amide bond and the C-C bond connecting the amide group to the ring), MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. This is crucial for understanding which shapes the molecule is likely to adopt in different environments.

Intramolecular Interactions: MD simulations can also reveal important intramolecular interactions, such as hydrogen bonds. In this compound, an intramolecular hydrogen bond could potentially form between one of the hydrogen atoms of the amino group and the oxygen atom of the carbonyl group. The strength and prevalence of such interactions would significantly influence the molecule's preferred conformation and reactivity. Studies on similar aromatic amides have highlighted the importance of such interactions in stabilizing specific conformations.

Computational Prediction of Spectroscopic Parameters for Characterization

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a compound.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) is a common application of computational chemistry. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. These predictions can help in the assignment of experimental NMR signals and in the structural elucidation of the compound.

Vibrational Spectroscopy: As mentioned earlier, DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in the infrared (IR) and Raman spectra. The calculated spectra can be compared with experimental data to identify characteristic functional group vibrations, such as the N-H stretches of the amino group, the C=O stretch of the amide, and the C-Cl stretch.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis) of a molecule. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths in the UV-Vis spectrum. This can provide information about the electronic structure and conjugation within the molecule.

Reaction Pathway and Transition State Analysis via Advanced Computational Methods

Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms, kinetics, and thermodynamics.

Reaction Pathway Analysis: For the synthesis or reactions of this compound, computational methods can be used to map out the potential energy surface of the reaction. This involves identifying the reactants, products, intermediates, and transition states along the reaction coordinate. This analysis can help in understanding the step-by-step mechanism of a reaction.

Transition State Analysis: The transition state is the highest energy point along the reaction pathway and is crucial for determining the reaction rate. Advanced computational methods can be used to locate and characterize the geometry and energy of the transition state. From the energy of the transition state, the activation energy of the reaction can be calculated, which is a key factor in determining the reaction kinetics. For reactions involving this compound, such as its synthesis or further functionalization, transition state analysis would be instrumental in optimizing reaction conditions.

Structural Elucidation and Spectroscopic Characterization Research of 2 Amino 4 Chloro N,n Dimethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for mapping the carbon and hydrogen framework of a molecule. Although complete, formally published experimental spectra for 2-amino-4-chloro-N,N-dimethylbenzamide are not widely available, its structural features allow for the prediction of its ¹H and ¹³C NMR spectra based on established chemical shift principles and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the amino group protons, and the N-methyl protons.

Aromatic Region: The three protons on the benzene (B151609) ring are expected to appear as a complex splitting pattern due to their unique electronic environments. The proton at C6, positioned between the amino and amide groups, would likely be the most deshielded. The proton at C5, ortho to the chlorine, and the proton at C3, ortho to the amino group, will also show characteristic shifts and coupling patterns (doublets or doublet of doublets).

Amino Protons (-NH₂): A broad singlet is expected for the two amino protons. Its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

N-Methyl Protons (-N(CH₃)₂): The six protons of the two methyl groups attached to the amide nitrogen are expected to appear as one or two singlets. Due to hindered rotation around the C-N amide bond, it is common for the two methyl groups to be chemically non-equivalent, resulting in two distinct singlets.

Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic H (C6-H) | ~7.2-7.4 | d | Ortho coupling to C5-H |

| Aromatic H (C5-H) | ~6.6-6.8 | dd | Ortho coupling to C6-H, meta to C3-H |

| Aromatic H (C3-H) | ~6.5-6.7 | d | Meta coupling to C5-H |

| -NH₂ | ~4.5-5.5 | br s | Broad singlet, chemical shift is variable |

| -N(CH₃)₂ | ~2.9-3.1 | s | May appear as two separate singlets due to restricted rotation |

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate significantly downfield, typically in the range of 168-172 ppm.

Aromatic Carbons: The six aromatic carbons will show distinct signals. The carbon bearing the amide group (C1) and the carbon bearing the amino group (C2) will be significantly influenced by these substituents. The carbon attached to the chlorine atom (C4) will also have a characteristic shift.

N-Methyl Carbons (-N(CH₃)₂): The two methyl carbons are expected to appear in the aliphatic region, typically around 35-40 ppm. Similar to the proton signals, these may appear as two distinct peaks.

Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C=O | 168-172 | Amide carbonyl |

| C-NH₂ (C2) | 145-150 | Deshielded by nitrogen |

| C-Cl (C4) | 130-135 | Deshielded by chlorine |

| Aromatic CH (C6) | 128-132 | |

| Aromatic CH (C5) | 115-120 | |

| Aromatic CH (C3) | 112-117 | |

| C-C=O (C1) | 120-125 | Quaternary carbon |

| -N(CH₃)₂ | 35-40 | May appear as two distinct signals |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

The molecular formula of this compound is C₉H₁₁ClN₂O, which corresponds to a monoisotopic mass of approximately 198.0560 Da. High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the elemental composition.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 198. An isotopic peak at m/z 200 (M+2) with an intensity of about one-third of the molecular ion peak would also be expected, which is characteristic of the presence of a single chlorine atom.

The fragmentation of this compound would likely proceed through several key pathways:

Alpha-Cleavage: The most common fragmentation for amides is the cleavage of the bond alpha to the carbonyl group. This would result in the loss of the dimethylamino radical (•N(CH₃)₂) to form the 2-amino-4-chlorobenzoyl cation at m/z 154/156.

Formation of the Dimethylaminium Cation: Cleavage of the bond between the benzene ring and the carbonyl group could lead to the formation of a dimethylaminium cation, [C(=O)N(CH₃)₂]⁺, at m/z 72.

Loss of CO: The benzoyl cation (m/z 154/156) could further lose a molecule of carbon monoxide (CO) to yield a 2-amino-4-chlorophenyl cation at m/z 126/128.

Predicted Mass Spectrometry Fragmentation

| m/z | Ion Structure | Notes |

|---|---|---|

| 198/200 | [C₉H₁₁ClN₂O]⁺ | Molecular Ion (M⁺) |

| 154/156 | [C₇H₅ClNO]⁺ | Loss of •N(CH₃)₂ |

| 126/128 | [C₆H₅ClN]⁺ | Loss of •N(CH₃)₂ and CO |

| 72 | [C₃H₆NO]⁺ | [C(=O)N(CH₃)₂]⁺ fragment |

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

The key functional groups in this compound that would give rise to characteristic vibrational bands are the primary amino group (-NH₂), the tertiary amide group (-C(=O)N(CH₃)₂), the aromatic ring, and the carbon-chlorine bond (C-Cl).

-NH₂ Vibrations: The amino group is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. An N-H bending vibration (scissoring) is also expected around 1600-1650 cm⁻¹.

Amide Vibrations: The most intense and characteristic band for the amide group is the C=O stretching vibration (Amide I band), which is expected to appear in the range of 1630-1660 cm⁻¹ for a tertiary amide. The C-N stretching vibration will be observed at a lower frequency.

Aromatic Ring Vibrations: The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-Cl Vibration: The C-Cl stretching vibration is expected to produce a band in the fingerprint region, typically between 600 and 800 cm⁻¹.

For comparison, the related compound 2-amino-4-chlorobenzonitrile (B1265954) shows N-H stretching bands at 3452 and 3363 cm⁻¹ and a C-Cl stretching band at 782 cm⁻¹. analis.com.my These values help to corroborate the expected positions of these bands in this compound.

Predicted Infrared Absorption Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | Amino (-NH₂) | ~3450 |

| N-H Symmetric Stretch | Amino (-NH₂) | ~3350 |

| Aromatic C-H Stretch | Aromatic Ring | 3000-3100 |

| C=O Stretch (Amide I) | Tertiary Amide | 1630-1660 |

| N-H Bend | Amino (-NH₂) | 1600-1650 |

| Aromatic C=C Stretch | Aromatic Ring | 1450-1600 |

| C-Cl Stretch | Aryl Halide | 600-800 |

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis

As of now, a crystal structure for this compound has not been reported in the crystallographic databases. However, if such a study were performed, it would be expected to reveal several key structural features:

Molecular Conformation: The analysis would determine the dihedral angle between the plane of the benzene ring and the amide group. Due to potential steric hindrance between the ortho-amino group and the N,N-dimethyl groups, some degree of twisting between these two planes is likely.

Intermolecular Interactions: The primary amino group (-NH₂) is a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. Therefore, it is highly probable that the crystal packing would be dominated by intermolecular hydrogen bonds of the N-H···O type, potentially forming chains or dimeric structures.

Bond Parameters: Precise measurements of the C-Cl, C-N, and C=O bond lengths and the bond angles around the aromatic ring and the amide functionality would be obtained, providing insight into the electronic effects of the substituents.

The crystal structure of the related molecule 2-amino-4-chlorobenzonitrile shows that the molecules are linked by N–H···N intermolecular hydrogen bonds. analis.com.my In the case of this compound, the more favorable N-H···O interaction would be expected to be a dominant feature of its crystal packing.

Advanced Applications and Functional Material Research Incorporating 2 Amino 4 Chloro N,n Dimethylbenzamide

Role as an Organic Building Block in Medicinal Chemistry Research

In medicinal chemistry, the quest for novel therapeutics relies on the availability of diverse and functionalized chemical building blocks. 2-amino-4-chloro-N,N-dimethylbenzamide fits this role by providing a stable and modifiable scaffold from which new chemical entities can be synthesized and evaluated for biological activity. Its structural components—an aromatic ring, a hydrogen-bond-donating amino group, a reactivity-modulating chlorine atom, and a dimethylamide group—offer multiple points for chemical elaboration.

Chemical biology probes are essential tools for studying biological processes within cells and organisms. The design of these probes often requires molecular scaffolds that can be tailored to bind to specific biological targets with high affinity and selectivity. The substituted aminobenzamide framework is a key component in the design of ligands for various proteins.

A significant area where this type of scaffold has proven valuable is in the development of ligands for the Cereblon (CRBN) E3 ubiquitin ligase complex. These ligands are fundamental to the mechanism of Proteolysis-targeting chimeras (PROTACs), a therapeutic modality designed to induce the degradation of specific disease-causing proteins. Research into novel benzamide-type Cereblon binders has shown that derivatives such as 4-amino-2-chloro-N-(2,6-dioxo-3-piperidyl)benzamide can be synthesized and optimized for this purpose. nih.gov In these structures, the aminobenzamide core acts as a crucial pharmacophore for binding to CRBN. The strategic placement of substituents, such as the chloro group on the benzene (B151609) ring, is explored to enhance binding affinity and modulate physicochemical properties. nih.gov The utility of these ligands has been demonstrated by their incorporation into potent degraders of targets like BRD4 and HDAC6. nih.gov This highlights the role of the chloro-aminobenzamide scaffold as a precursor in creating sophisticated chemical probes and potential therapeutics that modulate protein stability.

The structure of this compound makes it an attractive starting point for generating libraries of novel compounds for drug discovery screening. The primary amino group can be readily functionalized through reactions like acylation, sulfonylation, or reductive amination, while the aromatic ring can undergo further substitution reactions, allowing for the systematic exploration of chemical space around the core scaffold.

The benzamide (B126) motif is present in a wide range of biologically active molecules. Research has demonstrated the design of various benzamide derivatives with significant therapeutic potential. For instance, novel 2-amino-1,4-naphthoquinone-benzamides have been synthesized and evaluated as potent cytotoxic agents that induce apoptosis in cancer cell lines. nih.gov Other studies have focused on creating halo-substituted N-(2-aminoethyl)benzamide analogues as potent, time-dependent inhibitors of monoamine oxidase-B (MAO-B), an important target in neurodegenerative diseases. nih.gov Furthermore, the discovery of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide as a potent and selective HDAC3 inhibitor showcases the versatility of the substituted benzamide scaffold in targeting enzymes involved in epigenetic regulation. nih.gov These examples underscore the value of using building blocks like this compound to generate new chemical entities for research and potential therapeutic development.

Table 1: Research Applications of Substituted Benzamide Scaffolds

| Research Area | Target/Application | Example Scaffold/Derivative | Key Finding | Reference |

| Protein Degradation | Cereblon (CRBN) Ligands for PROTACs | 4-amino-2-chloro-N-(2,6-dioxo-3-piperidyl)benzamide | Serves as a potent binder for CRBN, enabling the design of effective protein degraders. | nih.gov |

| Oncology | Apoptosis Induction | 2-amino-1,4-naphthoquinone-benzamides | Derivatives showed potent cytotoxic activity against various cancer cell lines. | nih.gov |

| Neurodegenerative Disease | Monoamine Oxidase-B (MAO-B) Inhibition | N-(2-aminoethyl)-4-chlorobenzamide analogues | Act as potent, mechanism-based reversible inhibitors of MAO-B. | nih.gov |

| Epigenetics | Histone Deacetylase (HDAC) Inhibition | N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide | Identified as a potent and selective inhibitor of the HDAC3 isoform. | nih.gov |

Investigations in Materials Science for Novel Functional Materials

The application of organic molecules in materials science is a rapidly growing field, with compounds being designed for specific electronic, optical, and sensory functions. The inherent properties of the this compound scaffold, such as its aromatic nature and the presence of electron-donating (amino) and potentially electron-withdrawing (amide, chloro) groups, suggest its potential utility in the construction of functional organic materials.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. This property is highly desirable for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). The design of AIE-active molecules, often called AIEgens, typically involves creating structures with rotatable components that undergo restriction of intramolecular motions (RIM) in the aggregated state.

Organic electronics and photonics utilize carbon-based materials in devices such as OLEDs, organic field-effect transistors (OFETs), and sensors. The performance of these devices is highly dependent on the molecular structure and electronic properties of the organic materials used. princeton.edu Aromatic amide derivatives have been investigated for these applications, particularly in the development of emitters for OLEDs. mdpi.com

The design of materials for organic electronics often involves combining electron-donating and electron-accepting moieties to tune the frontier molecular orbital energy levels (HOMO and LUMO) and, consequently, the optical and electronic properties of the material. The this compound molecule contains an electron-donating amino group and a benzamide core, which can be part of a larger conjugated system. This donor-acceptor character makes it a plausible building block for creating materials for OLEDs or other electronic devices. For instance, novel polycyclic fused amide derivatives have been successfully used to create efficient sky-blue OLEDs, demonstrating the utility of the amide functional group in high-performance electroluminescent materials. mdpi.com Although specific applications of this compound in this field are not yet prominent, its structural features align with the design principles for functional organic electronic and photonic materials.

Contributions to Agrochemical Research as a Synthetic Intermediate

The field of agrochemical research focuses on developing new and effective pesticides and herbicides to protect crops. Many of these products are complex organic molecules synthesized through multi-step processes that rely on key chemical intermediates.

In this context, it is crucial to distinguish this compound from its isomer, 2-amino-5-chloro-N,3-dimethylbenzamide . This latter compound is a well-documented and critical intermediate in the industrial synthesis of the diamide (B1670390) class of insecticides, which includes highly successful products like chlorantraniliprole (B1668704) and cyantraniliprole. dissertationtopic.netgoogle.com Numerous patents and research articles describe efficient synthetic routes to produce 2-amino-5-chloro-N,3-dimethylbenzamide, underscoring its importance to the agrochemical industry. dissertationtopic.netgoogle.comgoogle.compatentguru.com

In contrast, a specific role for this compound as a synthetic intermediate in major agrochemical products is not clearly established in the available scientific and patent literature. While its structural similarity to the vital 5-chloro isomer suggests potential exploration in this area, its direct contribution to current agrochemical research as a key intermediate is not documented.

Exploration in Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the interactions between these molecules are governed by non-covalent forces. These forces, including hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic effects, are fundamental to the formation of organized molecular assemblies and host-guest complexes. The molecular structure of this compound, with its distinct functional groups, presents a unique platform for exploring these complex interactions.

The presence of an aromatic ring, an amino group, a chloro substituent, and a dimethylamide group endows this compound with the potential to engage in a variety of non-covalent interactions. These interactions are crucial for the self-assembly of molecules into larger, well-defined structures and for the recognition and binding of guest molecules by a host.

While specific research on the supramolecular and host-guest chemistry of this compound is not extensively documented, its structural motifs allow for informed predictions of its behavior based on the established principles of supramolecular chemistry and the observed interactions of analogous substituted benzamides. The interplay of its functional groups dictates its potential to act as a guest molecule or as a building block in larger supramolecular architectures.

The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the amide is a hydrogen bond acceptor. The aromatic ring can participate in π-π stacking and C-H···π interactions. The chloro substituent can be involved in halogen bonding, a directional interaction between a halogen atom and a Lewis base. The N,N-dimethyl groups, while removing the possibility of classical N-H···O hydrogen bonds typical of primary and secondary amides, can still influence the molecule's conformation and engage in weaker C-H···O or C-H···π interactions.

Potential Host-Guest Systems and Binding Motifs

Host-guest chemistry involves the encapsulation of a smaller 'guest' molecule within a larger 'host' molecule. The stability of the resulting complex is determined by the complementarity in size, shape, and chemical properties between the host and guest. Given its molecular dimensions and functional groups, this compound is a plausible candidate for a guest molecule in various macrocyclic hosts.

Potential host molecules could include cyclodextrins, calixarenes, and cucurbiturils, which are known to form stable inclusion complexes with a wide range of organic molecules. The binding mechanism would likely be driven by a combination of hydrophobic effects, where the nonpolar aromatic ring of the benzamide is encapsulated within the hydrophobic cavity of the host, and specific interactions between the host's portal groups and the guest's functional groups.

For instance, in a cyclodextrin (B1172386) host, the benzamide guest could be oriented with its aromatic ring inside the cavity, while the amino and amide groups could form hydrogen bonds with the hydroxyl groups at the rim of the cyclodextrin. In the case of cucurbiturils, the carbonyl portals could interact favorably with the amino group of the guest.

The following table outlines hypothetical host-guest systems involving this compound and the potential primary driving forces for complexation.

| Host Molecule | Potential Driving Forces for Complexation with this compound |

| β-Cyclodextrin | Hydrophobic interactions (encapsulation of the chlorophenyl ring), Hydrogen bonding (between the amino/carbonyl groups and the cyclodextrin hydroxyls) |

| p-Sulfonatocalix researchgate.netarene | Ion-dipole interactions (between the sulfonato groups and the amino/amide dipoles), C-H···π interactions (between the host's methylene (B1212753) bridges and the guest's aromatic ring) |

| Cucurbit nih.govuril | Ion-dipole interactions (between the carbonyl portals and the protonated amino group at low pH), Hydrophobic interactions (encapsulation of the dimethylamino or chlorophenyl moiety) |

Role in the Formation of Supramolecular Assemblies

Beyond acting as a guest, this compound has the potential to self-assemble into larger supramolecular structures. While the N,N-dimethyl substitution prevents the formation of the common amide-to-amide hydrogen-bonded chains seen in primary and secondary benzamides, other non-covalent interactions can direct its assembly.

The presence of both a hydrogen bond donor (the amino group) and acceptors (the amino nitrogen and the carbonyl oxygen) allows for the formation of hydrogen-bonded networks. Furthermore, the aromatic ring can facilitate π-π stacking interactions, leading to the formation of one-dimensional columns or two-dimensional sheets. The chloro substituent could also participate in halogen bonding, further stabilizing the crystal lattice.

| Type of Non-Covalent Interaction | Participating Functional Groups | Potential Role in Supramolecular Assembly |

| Hydrogen Bonding | Amino group (donor), Carbonyl oxygen (acceptor), Amino nitrogen (acceptor) | Formation of dimeric motifs or extended chains, linking molecules into a cohesive network. |

| π-π Stacking | Aromatic rings | Stabilization of columnar or layered structures through parallel or offset stacking. |

| C-H···π Interactions | Aromatic C-H bonds and adjacent aromatic rings | Contribution to the overall packing efficiency and stability of the crystal lattice. |

| Halogen Bonding | Chloro substituent and a nucleophilic atom (e.g., carbonyl oxygen or amino nitrogen) | Directional control over the crystal packing, leading to specific and predictable arrangements. |

The study of how these various non-covalent forces collectively influence the solid-state architecture of this compound is a key area for future research in crystal engineering and materials science. Understanding these fundamental interactions is a prerequisite for the rational design of functional materials with desired properties.

Analytical Methodologies for the Characterization and Quantification of 2 Amino 4 Chloro N,n Dimethylbenzamide

Chromatographic Techniques for Separation, Isolation, and Purification

Chromatographic methods are powerful tools for the separation and purification of 2-amino-4-chloro-N,N-dimethylbenzamide from reaction mixtures and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant techniques.

High-Performance Liquid Chromatography (HPLC):

Given the presence of polar functional groups (amino and amide) and a nonpolar benzene (B151609) ring, reverse-phase HPLC (RP-HPLC) is a well-suited method for the analysis of this compound. A C18 or C8 stationary phase would likely provide good retention and separation from impurities. The mobile phase would typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.com Gradient elution may be necessary to resolve a wide range of impurities with different polarities. Detection is commonly achieved using a UV detector, as the aromatic ring of the compound absorbs in the UV region. For enhanced sensitivity and specificity, a mass spectrometry (MS) detector can be coupled with the HPLC system (LC-MS). nih.gov

A proposed starting point for an HPLC method is detailed in the table below.

| Parameter | Suggested Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC):

Gas chromatography is another viable technique, particularly when coupled with a mass spectrometer (GC-MS) for impurity identification. Due to the compound's polarity and potential for thermal degradation, derivatization might be necessary to improve its volatility and thermal stability. However, direct injection may be possible with an appropriate column and temperature program. A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, would be a suitable choice. The injector and detector temperatures should be optimized to prevent degradation while ensuring efficient transfer of the analyte.

A hypothetical GC-MS method is outlined below.

| Parameter | Suggested Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-350 amu |

Spectrophotometric and Spectrofluorometric Assays for Quantitative Determination

Spectrophotometric and spectrofluorometric methods can offer simple, rapid, and cost-effective alternatives to chromatographic techniques for the quantification of this compound.

UV-Vis Spectrophotometry:

The aromatic nature of this compound allows for its direct quantification using UV-Vis spectrophotometry. The compound is expected to exhibit strong absorbance in the UV region. The wavelength of maximum absorbance (λmax) would need to be determined by scanning a dilute solution of the pure compound across the UV spectrum. A calibration curve can then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. This method is particularly useful for determining the concentration of relatively pure solutions. A potential issue could be interference from UV-absorbing impurities.

Spectrofluorometry:

Fluorescence spectroscopy can provide higher sensitivity and selectivity compared to UV-Vis spectrophotometry. thermofisher.com While the native fluorescence of this compound may be weak, its primary amino group can be derivatized with a fluorogenic reagent to produce a highly fluorescent product. This approach would significantly enhance the sensitivity of the assay. The excitation and emission wavelengths would be optimized for the specific fluorescent derivative. thermofisher.com

Below is an example of a potential spectrofluorometric assay.

| Parameter | Description |

| Principle | Derivatization of the primary amino group with a fluorogenic reagent. |

| Excitation Wavelength (λex) | To be determined based on the fluorescent derivative (e.g., ~320 nm for 2-AB derivatives). thermofisher.com |

| Emission Wavelength (λem) | To be determined based on the fluorescent derivative (e.g., ~420 nm for 2-AB derivatives). thermofisher.com |

| Quantification | Based on a calibration curve of fluorescence intensity versus concentration of standards. |

| Advantages | High sensitivity and selectivity. |

Purity Analysis and Impurity Profiling Methodologies

Ensuring the purity of research-grade materials is critical. Impurity profiling involves the identification and quantification of all potential impurities in a sample. researchgate.net

A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling. HPLC with a photodiode array (PDA) detector can provide preliminary information on the number of impurities and their UV spectra. For structural elucidation of unknown impurities, hyphenated techniques such as LC-MS/MS are invaluable. nih.gov

Potential impurities in this compound could arise from the starting materials, by-products of the synthesis, or degradation products. A table of potential impurities is presented below, based on a plausible synthetic route.

| Potential Impurity | Potential Source |

| 2-amino-4-chlorobenzoic acid | Incomplete amidation reaction |

| Unreacted starting materials | Incomplete reaction |

| Isomeric aminobenzamides | Isomeric impurities in starting materials |

| Over-chlorinated products | Non-selective chlorination |

According to ICH guidelines, impurities present at levels above 0.1% should be identified and quantified. rroij.com This requires the development of a validated, stability-indicating analytical method, typically an HPLC method, that can separate the main compound from all its potential impurities and degradation products.

Development of Robust Quality Control Methods for Research-Grade Material

A robust quality control (QC) method is essential to consistently ensure the identity, purity, and quality of research-grade this compound. pharmasources.com The development of such a method involves several stages, including method development, validation, and implementation for routine analysis.

The QC method of choice is often a stability-indicating RP-HPLC method due to its specificity, precision, and accuracy. The development process focuses on optimizing the chromatographic conditions to achieve adequate separation of the main peak from any impurities.

Once developed, the method must be validated according to established guidelines to demonstrate its suitability for its intended purpose. The key validation parameters are outlined in the table below.

| Validation Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. |

By establishing and adhering to a robust, validated QC method, the quality of each batch of this compound can be assured, thereby supporting the integrity of the research in which it is used. bgosoftware.com

Future Perspectives and Emerging Research Directions for 2 Amino 4 Chloro N,n Dimethylbenzamide

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from fundamental property prediction to complex synthesis planning. nih.govnih.gov For a molecule like 2-amino-4-chloro-N,N-dimethylbenzamide, these computational tools offer significant opportunities.

Computational Property Prediction: Density Functional Theory (DFT) and other computational methods are increasingly used to predict the electronic and structural properties of molecules before they are synthesized. bohrium.comresearchgate.net These studies can determine key parameters like Frontier Molecular Orbital (FMO) energies (HOMO/LUMO), which indicate a compound's reactivity and stability. nih.govsci-hub.se For this compound, DFT could predict how the interplay between the electron-donating amino group and the electron-withdrawing chloro group influences the aromatic system's reactivity, guiding its use in further chemical modifications.

Synthesis Prediction and Optimization: AI-driven platforms can now predict retrosynthetic pathways for complex molecules by learning from vast reaction databases. acs.orgdigitellinc.com Such tools could propose novel, efficient, and high-yielding synthesis routes for this compound and its derivatives, potentially improving upon existing methods. Furthermore, ML algorithms can optimize reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts, a task that is resource-intensive when performed manually. researchgate.net

| Application Area | AI/ML Tool/Technique | Predicted Outcome/Advantage |

|---|---|---|

| Virtual Screening | Molecular Docking Simulations | Identification of potential biological targets (enzymes, receptors). tandfonline.com |

| Property Prediction | Density Functional Theory (DFT) | Calculation of electronic properties (HOMO/LUMO), reactivity, and stability. bohrium.comnih.gov |

| Synthesis Planning | Retrosynthesis Algorithms | Design of novel and efficient synthetic routes. acs.org |

| Reaction Optimization | Active Learning Models | Prediction of optimal reaction conditions for higher yields and purity. nih.gov |

Sustainable Synthesis and Catalysis Innovations for Benzamide (B126) Derivatives

Modern organic synthesis is increasingly focused on "green chemistry" principles, emphasizing atom economy, energy efficiency, and the use of recoverable and non-toxic catalysts. researchgate.netsharif.edu The synthesis of benzamides is evolving from traditional methods, which often require harsh activating agents, to more sustainable catalytic approaches. researchgate.net

Catalytic C-H Functionalization: A major innovation is the use of transition-metal catalysts (e.g., Rhodium, Ruthenium, Cobalt) to directly functionalize C-H bonds. nih.govnih.govuni-muenster.de This strategy avoids the need for pre-functionalized starting materials, making syntheses more step- and atom-economical. mdpi.comuva.nl For this compound, the ortho-C-H bonds relative to the directing amide group could be targeted for arylation, alkylation, or annulation reactions, providing a direct route to more complex derivatives. nih.govnih.gov

Green and Novel Catalytic Systems: Research is also exploring the use of earth-abundant metal catalysts and novel solid-supported catalysts that can be easily recovered and reused. researchgate.netuni-muenster.de Methods utilizing ultrasonic irradiation or photocatalysis are also emerging to drive reactions under milder conditions, reducing energy consumption. researchgate.netrsc.org The development of such green methods for the synthesis and derivatization of this compound would align with modern standards for sustainable chemical production.

Discovery of Unprecedented Chemical Transformations and Reactivity Patterns

Future research will likely uncover new ways to manipulate the functional groups of this compound, leading to novel molecular architectures. The unique electronic arrangement of this compound—possessing an activating amino group, a deactivating chloro group, and a directing amide group—makes it a compelling substrate for exploring new reactivity.

Targeting the Amide Bond: The amide bond is typically very stable due to resonance. However, recent research has shown that it's possible to induce non-planarity or "twist" in amide bonds, unlocking unusual reactivity and enabling selective cleavage. While challenging, applying such concepts could lead to unprecedented transformations where the N,N-dimethylamide group is used as a reactive handle rather than a stable linker.

Photocatalytic Modifications: Photocatalysis offers a powerful way to generate reactive radical species under mild conditions, enabling unique chemical transformations. rsc.org Recent work on benzamides has shown that photocatalysis can be used for intramolecular cyclizations and intermolecular C-H arylations at the N-alkyl groups. rsc.org This suggests future possibilities for modifying the N,N-dimethyl groups of this compound in ways not accessible through traditional thermal chemistry.

Expansion into Advanced Functional Materials Platforms with Tunable Properties

The structural features of this compound make it a promising candidate as a monomer or building block for advanced functional materials. The field is moving toward creating polymers with precisely controlled sequences and functionalities to achieve specific, tunable properties. rsc.org

Monomer for Functional Polymers: The primary amino group on the benzene (B151609) ring provides a reactive site for polymerization reactions, such as the formation of polyamides or polyimides. The resulting polymers would feature the chloro- and N,N-dimethylbenzamide moieties as pendant groups along the polymer backbone. These groups can influence the material's bulk properties:

Solubility and Processing: The polar amide group can enhance solubility in specific organic solvents.

Thermal Properties: The rigid aromatic backbone would contribute to thermal stability.

Tunability: The chlorine atom serves as a handle for post-polymerization modification, allowing for the grafting of other functional groups to fine-tune the material's properties (e.g., hydrophobicity, refractive index, or conductivity). nih.gov

Self-Assembly: The potential for hydrogen bonding and dipole-dipole interactions involving the amide group could be exploited to create self-assembling materials or supramolecular polymers.

The ability to rationally design polymers with specific monomer sequences and compositions is key to creating materials with tunable mechanical, thermal, or optical properties for applications in electronics, membranes, or biomedical devices. dntb.gov.uanih.govrsc.org

| Functional Group | Potential Role in a Polymer System | Resulting Material Property |

|---|---|---|

| 2-Amino Group | Polymerization site (e.g., for polyamide synthesis) | Forms the polymer backbone |

| 4-Chloro Group | Site for post-polymerization modification (e.g., cross-coupling) | Allows for tunable surface properties or cross-linking |

| N,N-dimethylbenzamide | Pendant group influencing intermolecular forces | Affects solubility, thermal stability (Tg), and self-assembly |

Design of Next-Generation Chemical Probes and Ligands for Fundamental Research

The benzamide scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds and approved drugs. walshmedicalmedia.comontosight.airesearchgate.netcyberleninka.ru This makes this compound an excellent starting point for designing next-generation chemical probes and ligands to investigate fundamental biological processes.

Scaffold for Enzyme Inhibitors and Receptor Ligands: Benzamide derivatives have been successfully developed as inhibitors for a wide range of enzymes, including histone deacetylases (HDACs), poly(ADP-ribose) polymerase-1 (PARP-1), and glycogen (B147801) phosphorylase. nih.govnih.govresearchgate.netresearchgate.net They also serve as ligands for various receptors. nih.govnih.gov The specific substitution pattern of this compound provides a unique three-dimensional arrangement of hydrogen bond donors/acceptors and hydrophobic/hydrophilic regions that can be optimized for high-affinity binding to a specific protein target.

Probes for Target Identification and Validation: By attaching reporter tags (e.g., fluorophores, biotin) or photoreactive groups, derivatives of this compound could be converted into chemical probes. nih.govresearchgate.net These probes are invaluable tools for:

Target Identification: Identifying the specific protein(s) a compound interacts with in a complex biological system.